Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate
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Overview
Description
Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a triazole ring, followed by the introduction of a thiadiazole moiety. The final step often involves sulfonation to introduce the benzenesulfonate group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their anticancer and kinase inhibitory activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds are structurally similar and have applications in medicinal chemistry as enzyme inhibitors and antimicrobial agents.
Uniqueness
What sets Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate apart is its combination of a triazole ring with a thiadiazole moiety and a benzenesulfonate group. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings.
: Frontiers in Chemistry : Springer Link
Properties
Molecular Formula |
C14H8N5NaO3S2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
sodium;3-(3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate |
InChI |
InChI=1S/C14H9N5O3S2.Na/c20-24(21,22)11-3-1-2-10(8-11)13-18-19-12(16-17-14(19)23-13)9-4-6-15-7-5-9;/h1-8H,(H,20,21,22);/q;+1/p-1 |
InChI Key |
XUYQYRYYQCOSDN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C2=NN3C(=NN=C3S2)C4=CC=NC=C4.[Na+] |
Origin of Product |
United States |
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